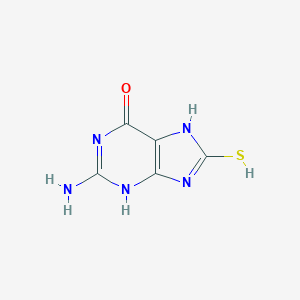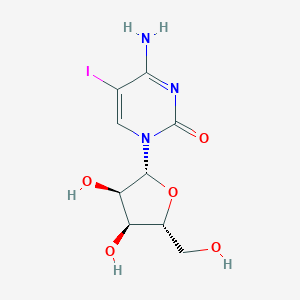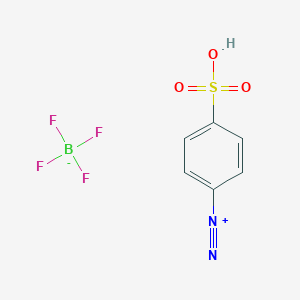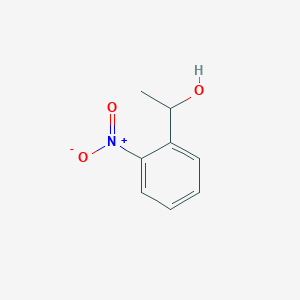
Acide 3-pyrrolidineacétique, 2-carboxy-4-(1-méthyléthényl)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves complex reactions including acylation, condensation, and cyclization steps. For example, pyrrolidine-2,4-diones can be prepared from α-amino acid esters through condensation with ethoxycarbonylacetic acid, Dieckmann cyclization, and subsequent hydrolysis-decarboxylation, followed by acylation at C-3 by acid chlorides in the presence of Lewis acids (Jones et al., 1990). Additionally, the oxidative cyclization of certain amides mediated by Mn(III) has been explored for the synthesis of pyrrolidin-2-ones, providing a pathway to both enantiomerically pure forms of 3-pyrrolidineacetic acid (Galeazzi et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives and related compounds often features significant intermolecular hydrogen bonding, as suggested by studies on vitamin B6 derivatives and carboxylic acid-pyridine heterosynthons. These interactions play a crucial role in the solid-state arrangement of molecules (Tomita et al., 1966); (Kusuma et al., 2022).
Chemical Reactions and Properties
The reactivity of pyrrolidine derivatives encompasses a wide range of chemical reactions, including acylation and isomerization, driven by conditions such as the presence of Lewis acids and specific solvents (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure of pyrrolidine derivatives reveals the importance of O-H...N hydrogen bonds in forming a three-component aggregate, as observed in studies of phenylacetic acid–pyridine and related cocrystals (Arman et al., 2010).
Applications De Recherche Scientifique
Recherche neurochimique
L'acide kainiqu est un agoniste des récepteurs d'acides aminés excitateurs sélectif pour le sous-type de récepteur kainate . Il est utilisé en recherche neurochimique pour étudier la fonction et le comportement de ces récepteurs .
Activation du récepteur AMPA
En plus d'activer les récepteurs kainate, l'acide kainiqu active également les récepteurs AMPA (acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique) . Les récepteurs AMPA sont impliqués dans la transmission synaptique rapide dans le système nerveux central .
Modélisation des maladies neurodégénératives
En raison de ses propriétés excitotoxiques, l'acide kainiqu est souvent utilisé en recherche pour créer des modèles animaux de maladies neurodégénératives telles que l'épilepsie et la maladie d'Alzheimer .
Neuropharmacologie
L'acide kainiqu est utilisé en neuropharmacologie pour étudier les effets des médicaments sur les récepteurs kainate et AMPA .
Études de neurotoxicité
L'acide kainiqu peut être utilisé pour étudier la neurotoxicité, car il peut induire la mort cellulaire neuronale par excitotoxicité .
Recherche sur les insecticides
Certaines recherches suggèrent que l'acide kainiqu et ses dérivés pourraient être utilisés comme insecticides écologiques .
Mécanisme D'action
Target of Action
The primary target of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, also known as Kainic Acid, is the kainate receptor subtype . This receptor is a type of excitatory amino acid receptor that plays a crucial role in the transmission of excitatory signals in the central nervous system .
Mode of Action
Kainic Acid acts as an agonist for the kainate receptor subtype . This means it binds to this receptor and activates it. The activation of these receptors leads to the opening of ion channels that allow the flow of sodium and potassium ions across the cell membrane, resulting in the generation of an action potential .
Biochemical Pathways
The activation of kainate receptors by Kainic Acid triggers a cascade of biochemical events. These include the depolarization of the neuron, the influx of calcium ions, and the activation of second messenger systems . The exact pathways and their downstream effects can vary depending on the specific type of neuron and its location within the nervous system.
Result of Action
The activation of kainate receptors by Kainic Acid can have various effects at the molecular and cellular levels. These include changes in neuronal excitability, synaptic plasticity, and neurotoxicity . The specific effects can depend on factors such as the dose of Kainic Acid and the type of neurons involved.
Action Environment
The action, efficacy, and stability of Kainic Acid can be influenced by various environmental factors. These include the pH and temperature of the surrounding environment, the presence of other molecules that can interact with Kainic Acid, and the specific characteristics of the target neurons .
Safety and Hazards
Propriétés
IUPAC Name |
3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSMHEGGTFMBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859403 | |
| Record name | 2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
487-79-6, 62137-25-1 | |
| Record name | kainic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC152017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)


![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)






![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

